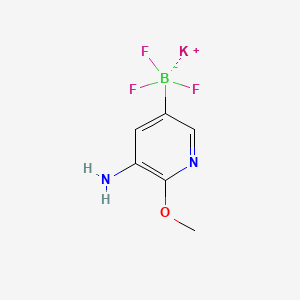
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
化学反应分析
Types of Reactions
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The trifluoroborate group can be reduced to form boronic acids or boranes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the pyridine ring
Reduction: Boronic acids or boranes
Substitution: Various substituted pyridine derivatives
科学研究应用
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation of the trifluoroborate group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include:
Palladium Catalyst: Acts as a mediator for the transmetalation reaction.
Trifluoroborate Group: Provides stability and reactivity to the compound.
相似化合物的比较
Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-amino-2-methoxypyridin-3-yl)trifluoroboranuide: Similar structure but with a different position of the methoxy group.
Potassium (5-difluoromethyl-6-methoxypyridin-3-yl)trifluoroboranuide: Contains a difluoromethyl group instead of an amino group.
The uniqueness of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
属性
分子式 |
C6H7BF3KN2O |
|---|---|
分子量 |
230.04 g/mol |
IUPAC 名称 |
potassium;(5-amino-6-methoxypyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF3N2O.K/c1-13-6-5(11)2-4(3-12-6)7(8,9)10;/h2-3H,11H2,1H3;/q-1;+1 |
InChI 键 |
KTZGRGOOMGAZAY-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=CC(=C(N=C1)OC)N)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
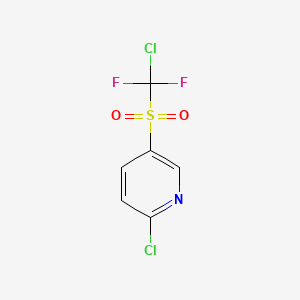
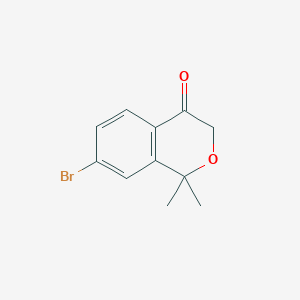
![7-chloro-3-methyl-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13457472.png)
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
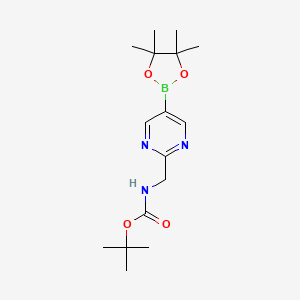
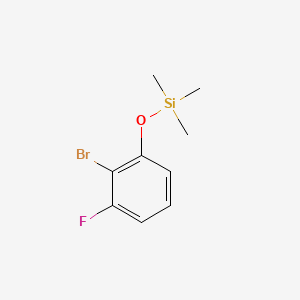
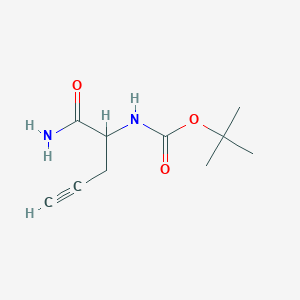
![2-{3-methoxy-5-[2-(morpholin-4-yl)ethoxy]pyridin-2-yl}-5-(trifluoromethoxy)-1H-1,3-benzodiazole](/img/structure/B13457491.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[5.1.0]octane-1-carboxylic acid](/img/structure/B13457494.png)
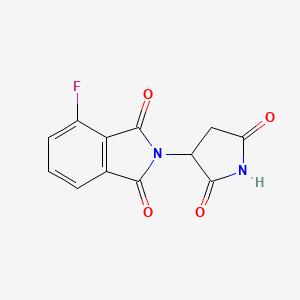
![2-[(1,3-Thiazol-2-yl)methoxy]acetic acid hydrochloride](/img/structure/B13457530.png)
![(3S)-1-[(4-fluorophenyl)methyl]-3-methylpiperazine dihydrochloride](/img/structure/B13457532.png)
